molecular formula C8H12N2O2 B14507969 3-(Dimethoxymethyl)pentanedinitrile CAS No. 62737-51-3

3-(Dimethoxymethyl)pentanedinitrile

Cat. No.: B14507969
CAS No.: 62737-51-3
M. Wt: 168.19 g/mol
InChI Key: SHCCELTYRRYGIC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)pentanedinitrile is a nitrile-containing organic compound characterized by a five-carbon chain (pentanedinitrile backbone) with two terminal nitrile groups and a dimethoxymethyl (-CH(OCH₃)₂) substituent at the third carbon. The dimethoxymethyl group may enhance stability and influence reactivity, while the dinitrile backbone offers opportunities for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

CAS No.

62737-51-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(dimethoxymethyl)pentanedinitrile

InChI

InChI=1S/C8H12N2O2/c1-11-8(12-2)7(3-5-9)4-6-10/h7-8H,3-4H2,1-2H3

InChI Key

SHCCELTYRRYGIC-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC#N)CC#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)pentanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile compound in the presence of a catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)pentanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nitrile derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)pentanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)pentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone and Functional Group Variations

The compound is compared to three structural analogs (Table 1):

Table 1: Key Properties of 3-(Dimethoxymethyl)pentanedinitrile and Analogs
Compound Name Backbone Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound (hypothetical) Pentanedinitrile -CH(OCH₃)₂ at C3 C₈H₁₁N₂O₂ ~167 Synthesis intermediate, potential CA-II inhibition
[Methoxy(pyridin-3-yl)methylidene]propanedinitrile Propanedinitrile Methoxy-pyridinyl group C₁₀H₇N₃O 185.18 Organic synthesis, ligand design
4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Pyridine -Cl, -CH(OCH₃)₂, -Si-protected group C₂₀H₃₅ClN₂O₃Si 415.04 Pharmaceutical intermediate (priced at $400–$4,800/g)
(E)-3-(4-(Dimethoxymethyl)phenyl)acrylic acid Phenylacrylic acid -CH(OCH₃)₂ on phenyl ring C₁₂H₁₄O₄ ~234.24 Carbonic anhydrase-II inhibitor (IC₅₀: 13.4–71.6 µM)

Structural and Functional Differences

  • Backbone Flexibility: The pentanedinitrile backbone offers greater conformational flexibility compared to rigid pyridine or phenyl rings in analogs. This may enhance solubility in nonpolar solvents but reduce target specificity in biological systems. Pyridine-based analogs (e.g., ) exhibit aromatic stability, enabling π-π interactions in enzyme binding.
  • Functional Group Reactivity: The dimethoxymethyl group in all compounds acts as a protected aldehyde, resistant to hydrolysis under neutral conditions. In contrast, the methoxy-pyridinyl group in [methoxy(pyridin-3-yl)methylidene]propanedinitrile introduces heteroaromaticity, which may facilitate coordination with metal ions.
  • Biological Activity :

    • (E)-3-(4-(Dimethoxymethyl)phenyl)acrylic acid demonstrates CA-II inhibition via interactions with Zn²⁺ and residues His94/Thr197. The dimethoxymethyl group in the target compound may similarly enhance binding to metalloenzymes, though its aliphatic chain could reduce affinity compared to aromatic analogs.

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